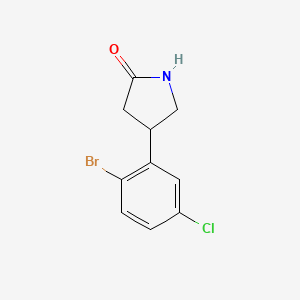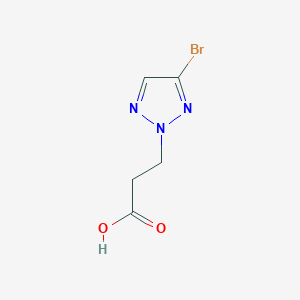
3-(4-Bromo-2H-1,2,3-triazol-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-2H-1,2,3-triazol-2-yl)propanoic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromo substituent at the 4-position of the triazole ring and a propanoic acid moiety attached to the 2-position. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2H-1,2,3-triazol-2-yl)propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an alkyne with an azide in the presence of a copper catalyst to form the triazole ring.
Bromination: The triazole ring is then brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid group to the 2-position of the triazole ring. This can be achieved through various synthetic routes, including esterification followed by hydrolysis or direct carboxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(4-Bromo-2H-1,2,3-triazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Esterification and Hydrolysis: The carboxylic acid group can be esterified to form esters, which can be hydrolyzed back to the acid.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Esterification: Alcohols in the presence of an acid catalyst.
Hydrolysis: Aqueous acid or base.
Major Products Formed
Substituted Triazoles: Formed by substitution of the bromine atom.
Esters: Formed by esterification of the carboxylic acid group.
科学的研究の応用
3-(4-Bromo-2H-1,2,3-triazol-2-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Material Science: Employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Utilized in biochemical assays and studies to investigate enzyme inhibition and protein interactions.
Industrial Applications: Applied in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3-(4-Bromo-2H-1,2,3-triazol-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with specific molecular targets, such as proteins or nucleic acids. The bromine atom and the triazole ring play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoic acid
- 3-Bromo-1H-1,2,4-triazole
- 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid
Uniqueness
3-(4-Bromo-2H-1,2,3-triazol-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo substituent and the propanoic acid moiety enhances its reactivity and potential for diverse applications compared to other triazole derivatives.
特性
分子式 |
C5H6BrN3O2 |
|---|---|
分子量 |
220.02 g/mol |
IUPAC名 |
3-(4-bromotriazol-2-yl)propanoic acid |
InChI |
InChI=1S/C5H6BrN3O2/c6-4-3-7-9(8-4)2-1-5(10)11/h3H,1-2H2,(H,10,11) |
InChIキー |
RCRRXHDTTPNBSY-UHFFFAOYSA-N |
正規SMILES |
C1=NN(N=C1Br)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


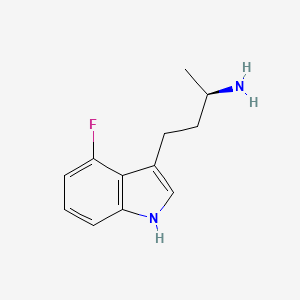
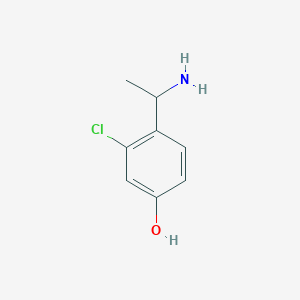
![1-[2-(2-bromophenyl)-1H-indol-3-yl]-2-chloroethanone](/img/structure/B13179622.png)
![2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid](/img/structure/B13179625.png)
![Ethyl 2-[5-methyl-2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13179632.png)
![2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13179633.png)
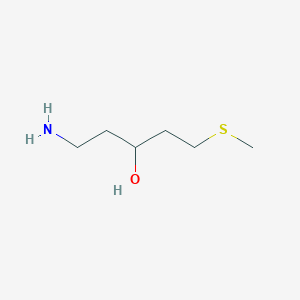
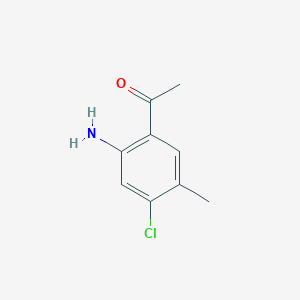
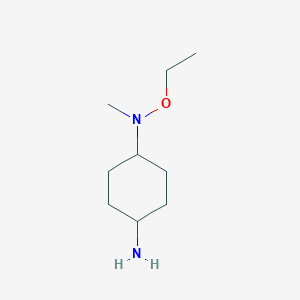
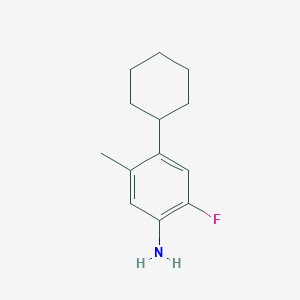

![Spiro[4.5]decane-1-sulfonamide](/img/structure/B13179679.png)
![[(Piperidin-2-yl)methyl]urea](/img/structure/B13179683.png)
